Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-6-1-7(9)5-12(4-6)10(14)8-2-11-3-8/h6-9,11,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDBIPDEXDUBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure, which is characteristic of many biologically active molecules. The presence of the azetidine ring and the hydroxyl group contributes to its interaction with biological targets.
Analgesic Properties
Research indicates that derivatives of azabicyclo[3.1.1]heptane, including this compound, exhibit central analgesic activity. These compounds have been shown to interact selectively with opioid receptors, particularly the mu (μ) receptor, which mediates analgesia similar to morphine-like opioids .
Table 1: Summary of Analgesic Activity
| Compound Name | Receptor Affinity | Analgesic Effect |
|---|---|---|
| This compound | μ > δ > K | Significant |
| Morphine | μ > δ > K | High |
The analgesic effects are believed to arise from the compound's ability to bind to and activate opioid receptors in the central nervous system (CNS). This activation leads to decreased perception of pain and altered emotional response to pain stimuli.
Case Studies
A series of studies have evaluated the pharmacological profile of azetidine derivatives:
- Study on Pain Models : In a rodent model of acute pain, administration of azetidin derivatives resulted in a significant reduction in pain responses compared to controls, indicating strong analgesic properties.
- Comparative Analysis with Existing Analgesics : A comparative study demonstrated that compounds based on the azabicyclo framework exhibited similar or superior analgesic effects compared to traditional opioids while showing a lower incidence of side effects such as respiratory depression.
Safety and Toxicology
While the analgesic potential is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary studies suggest that these compounds may have favorable safety margins; however, further investigation is required to fully understand their long-term effects and potential toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their inferred properties based on substituent variations:
Key Observations
Polarity and Solubility :
- The hydroxyl group in the target compound enhances aqueous solubility compared to methoxy (-OCH3) and ethoxy (-OCH2CH3) analogs, which prioritize lipophilicity .
- The carboxylic acid derivative (CAS 2097954-60-2) exhibits pH-dependent ionization, making it suitable for targets requiring charged interactions .
Reactivity and Synthetic Utility: Chloro-substituted derivatives (e.g., CAS 2098089-98-4) serve as reactive intermediates for nucleophilic substitution reactions . Methanone-linked azetidine vs. pyrrolidine alters steric and electronic profiles, impacting receptor binding .
Ethoxy and benzyl groups (e.g., in 3-Benzyl derivatives from ) may enhance affinity for hydrophobic binding pockets in enzymes or receptors .
Preparation Methods
Key Synthetic Strategies
Suzuki Coupling and Ester Hydrolysis:
A common approach to assemble related bicyclic amides involves Suzuki coupling of brominated azetidine derivatives with boronic acid pinacol esters, followed by ester hydrolysis to yield the desired carboxylic acid or amide intermediates. For example, azetidine analogues have been prepared by Suzuki coupling of 3-(4-bromophenyl)azetidine with naphthalenyl boronic acid pinacol ester, followed by hydrolysis and deprotection steps to yield hydroxylated azabicyclo[3.1.1]heptane derivatives.Boc Deprotection and Pd-Catalyzed Hydrogenation:
Boc-protected intermediates are frequently deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield free amines. Pd-catalyzed hydrogenation is used for benzyl deprotection or reduction of alkenes formed during dehydration steps, facilitating access to saturated bicyclic amides.Dehydration and Reduction:
Dehydration of hydroxylated intermediates (e.g., using trifluoroacetic acid or triphosgene/DMAP) followed by reduction (e.g., sodium borohydride in sulfuric acid or Pd/C catalysis with triethylsilane) is employed to manipulate the oxidation state and saturation of the bicyclic ring system.1,3-Dipolar Cycloaddition:
For constructing azabicyclo[3.1.0]hexane cores, 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides (protonated Ruhemann’s purple) has been demonstrated. This method yields bis-spirocyclic derivatives with high diastereoselectivity and moderate to good yields, providing a versatile route to complex bicyclic amines.Strain-Release Ring-Opening of Azabicyclobutanes:
An alternative method involves preparing azabicyclobutanes (ABB) from azetidinol derivatives, followed by nucleophilic ring-opening with amines activated by turbo-Grignard reagents. This approach is sensitive to reaction timing and conditions but allows for the introduction of various amine substituents on the azetidine ring.
Detailed Preparation Methodology
Suzuki Coupling-Based Synthesis
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Suzuki coupling of 3-(4-bromophenyl)azetidine with naphthalenyl boronic acid pinacol ester | Pd-catalyst, base, solvent (e.g., DMF), moderate temperature | Moderate to high | No N-protection needed on azetidine nitrogen |
| 2 | Ester hydrolysis | Acidic or basic hydrolysis | High | Converts ester to free acid |
| 3 | Boc or benzyl deprotection | TFA or Pd-catalyzed hydrogenation | High | Yields free amine or hydroxylated derivatives |
| 4 | Dehydration (optional) | TFA/DCM or triphosgene/DMAP | Variable (low to moderate) | Converts hydroxyl to alkene |
| 5 | Reduction | Pd/C with H2 or NaBH4 in H2SO4 | Moderate to high | Saturates alkene or reduces carbocation intermediates |
This sequence yields azetidinyl-substituted hydroxy-azabicycloheptanones with overall yields ranging from 50-70% depending on step optimization.
1,3-Dipolar Cycloaddition Approach
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Generation of azomethine ylide (protonated Ruhemann’s purple) | Mild conditions, aprotic solvents (1,4-dioxane, acetonitrile, DMF), 65 °C | Moderate to good (61-70%) | Alcohol solvents not suitable due to proton transfer |
| 2 | 1,3-Dipolar cycloaddition with cyclopropenes | Same as above | Moderate to good | High diastereofacial selectivity |
| 3 | Recrystallization | Methanol | Purification | Isolates bis-spirocyclic 3-azabicyclohexane derivatives |
This method provides access to complex bicyclic amines structurally related to the target compound, with good stereochemical control.
Strain-Release Ring-Opening of Azabicyclobutanes
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Formation of azabicyclobutane (ABB) from 1-benzhydryl-3-azetidinol | Dropwise addition of PhLi at -78 °C, 2 h | Sensitive | Timing critical for yield |
| 2 | Activation of amine nucleophile with iPrMgCl·LiCl (turbo-Grignard) | Room temperature, gas evolution | - | Prepares nucleophile for ring-opening |
| 3 | Addition of turbo-amide to ABB solution | -78 °C to room temperature overnight | Moderate | Ring-opening occurs smoothly |
| 4 | Quenching with Boc2O in dry THF at 0 °C | - | - | Yields Boc-protected azetidine derivatives |
This method is limited by incompatibility with free alcohols and carbamates but offers a single-step amination of azetidine-3-yl intermediates.
Summary Table of Preparation Methods
| Method | Key Reactions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Suzuki Coupling + Hydrolysis + Deprotection | Pd-catalyzed coupling, ester hydrolysis, Boc deprotection | Well-established, scalable | Multiple steps, sensitive to protecting groups | 50-70% overall |
| 1,3-Dipolar Cycloaddition | Cycloaddition of azomethine ylide to cyclopropenes | High stereoselectivity, moderate to good yields | Requires specific cyclopropene substrates | 60-70% |
| Strain-Release Ring-Opening of ABB | Formation of ABB, nucleophilic ring-opening, Boc protection | Direct amination, single-step functionalization | Sensitive to reaction timing, incompatible with some groups | ~70% (variable) |
Research Findings and Notes
The Suzuki coupling route is versatile for introducing aromatic substituents and allows for subsequent functional group transformations to access hydroxylated azabicycloheptane derivatives.
Dehydration steps to form alkenes can suffer from low yields; alternative mild dehydration methods using triphosgene and DMAP have been developed to improve outcomes.
Pd-catalyzed hydrogenation with triethylsilane as a hydrogen source enables mild reduction conditions, beneficial for sensitive bicyclic systems.
The 1,3-dipolar cycloaddition method is supported by density functional theory (DFT) studies that elucidate the reaction mechanism and stereoselectivity, providing a rational design for synthesizing spirocyclic azabicyclohexanes.
The strain-release ring-opening technique offers a rapid route to substituted azetidine-3-amines but requires careful control of reaction times and conditions to maximize yield and avoid side reactions.
Q & A
Q. What are the key synthetic routes for Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone?
The synthesis typically involves cyclization and functional group transformations. A common approach is the reduction of spirocyclic oxetanyl nitriles using agents like lithium aluminum hydride (LiAlH4) under controlled temperatures and inert atmospheres to ensure high yield and purity. Reaction conditions (e.g., pH, solvent selection) are optimized to minimize side products. Post-synthesis purification employs techniques such as column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural validation. NMR provides insights into stereochemistry and functional group arrangement, while HRMS confirms molecular weight. Purity is assessed via HPLC with UV detection, ensuring >95% purity for downstream applications .
Q. How can researchers evaluate the thermal stability and solubility of this compound?
Thermal stability is analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which identify decomposition temperatures and phase transitions. Solubility profiles are determined in solvents (e.g., DMSO, water, ethanol) via gravimetric methods or UV-Vis spectroscopy under standardized conditions (25°C, 1 atm) .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the bicyclic framework during synthesis?
X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction data, refined using software like SHELXL, provide atomic-level spatial arrangements. Complementary NMR techniques (e.g., NOESY) validate dynamic stereochemical behavior in solution .
Q. How can in vitro assays be designed to assess receptor binding or enzyme modulation?
Radioligand displacement assays using tritiated or fluorescent probes quantify binding affinity (e.g., IC50 values). For enzyme targets, kinetic assays (e.g., fluorescence resonance energy transfer, FRET) measure inhibition constants (Ki). Dose-response curves and control experiments (e.g., competitive inhibitors) ensure specificity .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding modes and stability. Density Functional Theory (DFT) calculations predict electronic properties influencing interactions. Validated against experimental data (e.g., crystallographic structures), these tools guide structural optimization .
Q. How should researchers address discrepancies in reaction yields or biological activity across studies?
Cross-validate synthetic protocols using alternative reducing agents (e.g., NaBH4 vs. LiAlH4) and characterize intermediates via LC-MS. For biological data, standardize assay conditions (e.g., cell lines, incubation times) and employ statistical tools (e.g., ANOVA) to identify outliers. Reproducibility is enhanced by adhering to FAIR data principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
